Cas no 28397-43-5 (2-hydroxy-5-methylbenzohydrazide)

2-Hydroxy-5-methylbenzohydrazide is a hydrazide derivative characterized by its hydroxyphenyl and methyl substituents, which confer distinct reactivity and functional utility. This compound is primarily employed as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes. Its hydrazide moiety enables chelation with metal ions, making it valuable in analytical and materials chemistry applications. The hydroxyl and methyl groups enhance solubility in polar solvents and influence electronic properties, facilitating tailored modifications. The compound’s stability under standard conditions and well-defined crystalline structure further support its reproducibility in research and industrial processes. Its versatility makes it a useful reagent in pharmaceutical and agrochemical development.
2-hydroxy-5-methylbenzohydrazide structure
28397-43-5 structure
Product Name:2-hydroxy-5-methylbenzohydrazide
CAS No:28397-43-5
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD00017055
CID:915076
PubChem ID:584766
Update Time:2025-11-06

2-hydroxy-5-methylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-5-methylbenzohydrazide
    • 2-Hydroxy-5-methyl-benzoesaeure-hydrazid
    • 2-hydroxy-5-methyl-benzoic acid hydrazide
    • AC1LBLGL
    • AG-A-43068
    • CTK6B4287
    • KB-173097
    • MWP01116
    • SureCN1637434
    • p-cresotic acid hydrazone
    • DB-127785
    • 2-hydroxy-5-methylbenzohydrazide, AldrichCPR
    • AKOS000148415
    • LS-11830
    • 2-HYDROXY-5-METHYLBENZHYDRAZIDE
    • DTXSID50342821
    • GZGLTOZYIFDYJD-UHFFFAOYSA-N
    • SCHEMBL1637434
    • 28397-43-5
    • CS-0359252
    • MFCD00017055
    • MDL: MFCD00017055
    • Inchi: 1S/C8H10N2O2/c1-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
    • InChI Key: GZGLTOZYIFDYJD-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C(NN)=O

Computed Properties

  • Exact Mass: 166.074227566g/mol
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • Density: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (8.6 g/l) (25 º C),

2-hydroxy-5-methylbenzohydrazide Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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2-hydroxy-5-methylbenzohydrazide Suppliers

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(CAS:28397-43-5)2-hydroxy-5-methylbenzohydrazide
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Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:19
Price ($):264.0/444.0
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Additional information on 2-hydroxy-5-methylbenzohydrazide

2-Hydroxy-5-Methylbenzohydrazide: An Overview of Its Properties and Applications

2-Hydroxy-5-methylbenzohydrazide (CAS No. 28397-43-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 4-hydroxy-3-methylphenylhydrazine carboxamide, is characterized by its unique structural features and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential uses of 2-hydroxy-5-methylbenzohydrazide.

Chemical Structure and Properties

2-Hydroxy-5-methylbenzohydrazide is a white crystalline solid with the molecular formula C8H10N2O2. It has a molecular weight of 166.17 g/mol. The compound features a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 5-position, along with a hydrazide moiety attached to the benzene ring. This unique structure imparts several important properties to the compound:

  • Solubility: 2-Hydroxy-5-methylbenzohydrazide is moderately soluble in water and polar organic solvents such as methanol and ethanol.
  • Melting Point: The compound has a melting point of approximately 180-182°C.
  • Polarity: The presence of hydroxyl and hydrazide groups makes the compound polar, which influences its solubility and reactivity.
  • Stability: Under normal conditions, 2-hydroxy-5-methylbenzohydrazide is stable. However, it can undergo degradation under acidic or basic conditions.

Synthesis Methods

The synthesis of 2-hydroxy-5-methylbenzohydrazide can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-hydroxy-3-methylbenzoic acid with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds via an acid-catalyzed condensation to form the hydrazide derivative:

C8H7O3 + N2H4.H2O → C8H10N2O2

This method is widely used due to its simplicity and high yield. Another approach involves the reaction of 4-hydroxy-3-methylphenylhydrazine with an appropriate carboxylic acid or acid chloride. These synthetic routes provide researchers with flexible options for producing high-purity 2-hydroxy-5-methylbenzohydrazide.

Biological Activities and Applications

2-Hydroxy-5-methylbenzohydrazide has been extensively studied for its biological activities, particularly in the context of pharmaceuticals and drug development. Recent research has highlighted several promising applications:

  • Antioxidant Properties: Studies have shown that 2-hydroxy-5-methylbenzohydrazide exhibits potent antioxidant activity, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes it a potential candidate for use in formulations aimed at preventing oxidative stress-related diseases.
  • Cytotoxicity: In vitro studies have demonstrated that 2-hydroxy-5-methylbenzohydrazide(CAS No. 28397-43-5)) possesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). These findings suggest that further investigation into its potential as an anticancer agent is warranted.) possesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). These findings suggest that further investigation into its potential as an anticancer agent is warranted.
  • Inhibition of Enzyme Activity:: Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that :Strong:Inhibition of Enzyme Activity:: :Research has indicated that 2-Hydroxy-5-methylbenzohydrazide can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This property could make it useful in developing treatments for these conditions.
  • :Strong:Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that :Agricultural Applications:: :Research suggests that 2-Hydroxy-5-methylbenzohydrazide may have applications in agriculture as a plant growth regulator or pesticide due to its ability to modulate plant hormone levels and inhibit certain plant pathogens.

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